![molecular formula C₁₉H₃₀Cl₂N₄S B1142404 N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride CAS No. 1260025-93-1](/img/no-structure.png)

N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of closely related compounds involves multiple steps, including the use of NMR techniques for spectroscopic study and the employment of various chemical reactions to achieve the desired product. For instance, the synthesis process may involve the use of DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation techniques to make complete NMR assignments, as seen in the study of similar compounds (Yongbin Feng et al., 2006).

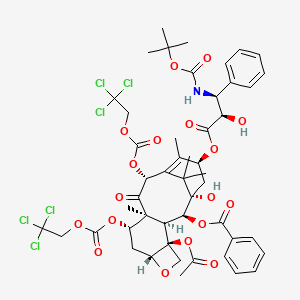

Molecular Structure Analysis

The molecular structure of compounds similar to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride has been elucidated using various analytical methods. NMR studies provide insight into the asymmetric carbon atoms and the chemical-shift-nonequivalence of specific groups within the molecule, which is crucial for understanding its molecular structure (Yongbin Feng et al., 2006).

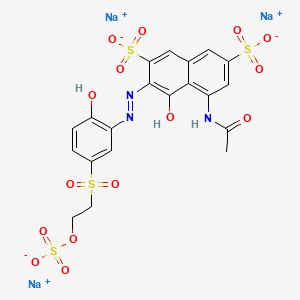

Chemical Reactions and Properties

Chemical reactions involving compounds of similar structure include Claisen Schmidt condensation and Mannich’s reaction, leading to the formation of novel compounds with potential pharmacological activities (J. Kumar et al., 2017). The structure-activity relationships and the synthesis of cyclic imides further highlight the chemical versatility and potential utility of these compounds (K. Ishizumi et al., 1995).

Wissenschaftliche Forschungsanwendungen

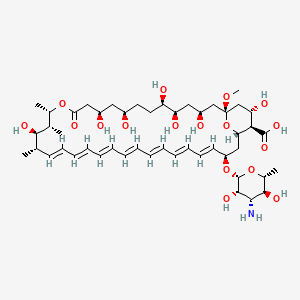

Synthesis and Evaluation in Antipsychotic Agents

Heterocyclic analogues, including compounds related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride, have been synthesized and evaluated as potential antipsychotic agents. They show potent in vivo activities and are less active in models predicting extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Pharmacological Evaluation

Novel derivatives of piperazine compounds, similar in structure, have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds showed significant activity in behavioral tests (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Receptor Occupancy and Drug Development

Studies have been conducted on similar compounds to assess their receptor occupancy, particularly in the treatment of anxiety and mood disorders. This involves the use of positron emission tomography (PET) to measure receptor occupancy in the human brain (Rabiner et al., 2002).

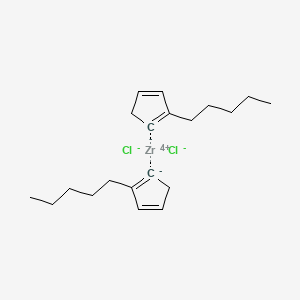

Development of Enantioselective Synthesis Processes

Research has been focused on developing stereoselective and economical synthesis processes for compounds structurally related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride. These studies have contributed to the advancement of pharmaceutical chemistry and drug development (Cann et al., 2012).

Exploration in Antipsychotic Activity and Side Effects

These compounds have been studied for their potential as atypical antipsychotic agents, focusing on their binding affinity to various receptors and their in vivo activity in models of psychosis. The studies aim to identify compounds with a reduced risk of inducing extrapyramidal side effects (Norman, Rigdon, Hall, & Navas, 1996).

Hypolipidemic Activity

Research has also been conducted on heterocyclic analogues of N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride for their potential in reducing serum cholesterol and triglyceride levels, showing significant hypolipidemic activity (Ashton et al., 1984).

PET Radiotracer Development

Compounds structurally related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride have been used in the development of PET radiotracers, particularly for tumor diagnosis due to their high affinity at certain receptors (Abate et al., 2011).

Eigenschaften

CAS-Nummer |

1260025-93-1 |

|---|---|

Produktname |

N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride |

Molekularformel |

C₁₉H₃₀Cl₂N₄S |

Molekulargewicht |

417.44 |

Synonyme |

(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]Cyclohexanemethanamine Dihydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)